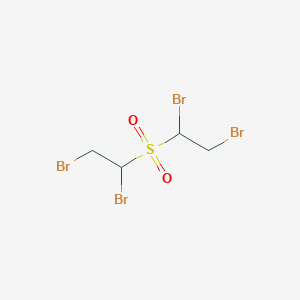
trans-6-Methyl-3-heptene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-6-Methyl-3-heptene: is an organic compound with the molecular formula C8H16 . It is an alkene, characterized by the presence of a carbon-carbon double bond. The compound is also known by its IUPAC name, (3E)-6-methylhept-3-ene . The structure of this compound includes a double bond between the third and fourth carbon atoms, with a methyl group attached to the sixth carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-6-Methyl-3-heptene can be achieved through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 6-methyl-3-heptanol using an acid catalyst such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the elimination of water and formation of the double bond.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. This method allows for precise control over the stereochemistry of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale dehydration processes or catalytic dehydrogenation of alkanes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-6-Methyl-3-heptene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include peracids (e.g., m-chloroperoxybenzoic acid) and osmium tetroxide.
Reduction: The compound can be reduced to form the corresponding alkane, 6-methylheptane, using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: this compound can participate in electrophilic addition reactions, where halogens (e.g., bromine or chlorine) add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (bromine, chlorine) in the presence of light or a catalyst.
Major Products:
Oxidation: Epoxides, diols.
Reduction: 6-Methylheptane.
Substitution: Dihalides (e.g., 6-methyl-3,4-dibromoheptane).
Applications De Recherche Scientifique
Chemistry: trans-6-Methyl-3-heptene is used as a model compound in studies of alkene reactivity and stereochemistry. It serves as a reference compound in the development of new synthetic methodologies and catalytic processes.
Biology and Medicine: While specific biological applications of this compound are limited, its derivatives and related compounds are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its reactivity makes it a valuable building block for the production of more complex molecules .
Mécanisme D'action
The mechanism of action of trans-6-Methyl-3-heptene in chemical reactions involves the interaction of its double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species such as halogens or acids. The stereochemistry of the compound influences the outcome of these reactions, often leading to specific regio- and stereoisomers .
Comparaison Avec Des Composés Similaires
cis-6-Methyl-3-heptene: The cis isomer of trans-6-Methyl-3-heptene, differing in the spatial arrangement of substituents around the double bond.
3-Methyl-3-heptene: A structural isomer with the double bond located at the third carbon but without the trans configuration.
6-Methyl-1-heptene: An isomer with the double bond at the first carbon position.
Uniqueness: this compound is unique due to its specific trans configuration, which imparts distinct physical and chemical properties compared to its cis and other structural isomers. This configuration affects its reactivity, boiling point, and interactions with other molecules .
Propriétés
Numéro CAS |
66225-20-5 |
|---|---|
Formule moléculaire |
C8H16 |
Poids moléculaire |
112.21 g/mol |
Nom IUPAC |
(E)-6-methylhept-3-ene |
InChI |
InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h5-6,8H,4,7H2,1-3H3/b6-5+ |
Clé InChI |
PMPISKBGRHSPEE-AATRIKPKSA-N |
SMILES isomérique |
CC/C=C/CC(C)C |
SMILES canonique |
CCC=CCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5-Triazin-2-amine, 4-chloro-6-[3-(2-furanyl)propoxy]-N,N-dimethyl-](/img/structure/B12001280.png)

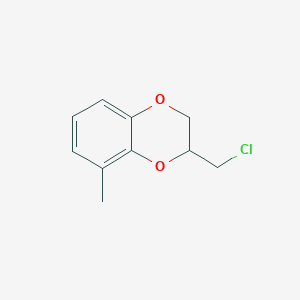

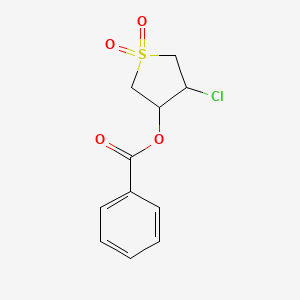

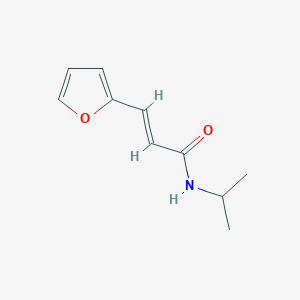
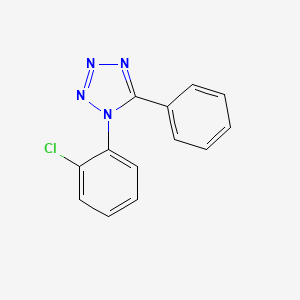
![5-(4-chlorophenyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001347.png)
